N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
Description
The compound N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide features a piperazine core substituted with a pyridazine ring at position 4 and a 3-methoxyphenyl carboxamide group at position 1. The pyridazine moiety is further modified with a 3,4,5-trimethylpyrazole group at position 2.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-9-8-20(24-25-21)27-10-12-28(13-11-27)22(30)23-18-6-5-7-19(14-18)31-4/h5-9,14H,10-13H2,1-4H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEDNVHNYRASID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxyphenyl group and a pyridazine moiety that is further substituted by a trimethylpyrazol group. The structural complexity suggests multiple points of interaction with biological targets.
Molecular Formula : C19H22N6O2
Molecular Weight : 366.42 g/mol
IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine scaffolds exhibit a variety of biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Compounds within this class have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against E. coli and Bacillus subtilis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethylpyrazol)...) | High | Strong apoptosis induction |
| N-(3-methoxyphenyl)-4-(6-(pyrazol)...) | Moderate | Reduced anti-inflammatory activity |
| N-(3-methoxyphenyl)-4-(6-(pyridazin)...) | Low | Limited biological activity |
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to the compound :
-
Study on Anticancer Activity :
A series of pyrazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer properties, leading to increased apoptosis rates in treated cells compared to controls . -
Anti-inflammatory Research :
In an experimental model of inflammation induced by carrageenan, compounds structurally related to the target compound exhibited significant reductions in swelling and pain, correlating with decreased levels of inflammatory markers . -
Antimicrobial Testing :
A comparative study was conducted using derivatives against various bacterial strains. The results showed that certain modifications led to enhanced antimicrobial potency, particularly against Gram-negative bacteria such as E. coli .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and pharmacological distinctions between the target compound and its analogs:
Pharmacological and Physicochemical Insights
- Lipophilicity and Solubility: The 3-methoxyphenyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, contrasting with the 3-chlorophenyl group (), which increases lipophilicity but reduces solubility . Dimethoxy substituents () improve aqueous solubility compared to mono-methoxy analogs .
- Heterocyclic Core Impact :
- Substituent Effects on Bioactivity :
Research Findings and Implications
- The trimethylpyrazole-pyridazine combination is unique among piperazine derivatives, warranting further enzymatic screening .
- PKM-833 : Demonstrated efficacy in inflammatory pain models (ED₅₀ = 0.3 mg/kg, p.o.) due to FAAH inhibition and brain penetration (brain/plasma ratio = 1.5) .
- Compound : Coumarin integration enables fluorescence-based tracking in biological systems, a feature absent in the target compound .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide?
The synthesis typically involves sequential coupling reactions. For example:
- Piperazine-carboxamide formation : Reacting 4-(pyridazin-3-yl)piperazine with 3-methoxyphenyl isocyanate using THF as a solvent and triethylamine (Et₃N) as a base.
- Pyrazole-pyridazine coupling : Introducing the 3,4,5-trimethylpyrazole moiety via nucleophilic substitution at the pyridazine ring under reflux conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the final product. Confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and ¹³C NMR (carbonyl signals ~165–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. For example, SHELXL can resolve bond angles and torsional strain in the piperazine-pyridazine junction .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2 or CDK2) using ATP-competitive ELISA.
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the pyridazine and trimethylpyrazole moieties?
- Reaction Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus THF to stabilize transition states.
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling if halogenated intermediates are involved.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >85% .
Q. How to address contradictions between computational docking predictions and experimental IC₅₀ values?
- Protein Flexibility : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to account for receptor conformational changes.
- Binding Affinity Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
Q. What strategies mitigate low crystallinity in X-ray diffraction studies of this compound?
- Co-Crystallization : Add co-solvents like polyethylene glycol (PEG 4000) to improve crystal packing.
- Cryoprotection : Soak crystals in glycerol-containing solutions to reduce radiation damage during data collection .
Q. How to troubleshoot poor solubility in biological assays?
- Prodrug Design : Introduce phosphate or acetyl groups at the methoxyphenyl ring to enhance aqueous solubility.
- Nanoparticle Formulation : Use PLGA nanoparticles for controlled release in cell-based assays .
Methodological Considerations
Q. What analytical techniques are critical for assessing synthetic intermediates?
- LC-MS/MS : Monitor reaction progress in real-time with electrospray ionization (ESI).
- TLC Staining : Use ninhydrin for amine detection or UV visualization at 254 nm for aromatic intermediates .
Q. How to validate the absence of regioisomers in the final product?
Q. What computational tools predict metabolic stability of this compound?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
